molecular formula C10H8ClNO B088731 2-Chloro-6-methoxyquinoline CAS No. 13676-02-3

2-Chloro-6-methoxyquinoline

Cat. No. B088731
CAS RN: 13676-02-3
M. Wt: 193.63 g/mol
InChI Key: ZFEJTYQUWRVCFW-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxyquinoline is a chemical compound with the molecular formula C10H8ClNO . It is mainly used as solvents and in intermediate steps for the production of paints, plastics, synthetic resins, and dyes . It is also used in the manufacture of perfumes, solvents, and flavorings .


Synthesis Analysis

The recent publications describe the synthetic routes of 2-chloroquinoline-3-carbaldehydes following the Meth-Cohn synthesis using Vilsmeier reagent (DMF + POCl 3 or PCl 5) upon heating .


Molecular Structure Analysis

The quinoline fused-ring system of the title compound, C11H8ClNO2, is planar (r.m.s. deviation = 0.0095 angstrom); the formyl group is slightly bent out of this plane [C-C-C-O torsion angles = -2.4 (3) and 175.9 (2)degrees] .


Chemical Reactions Analysis

The recent publications reported on the chemistry of 2-chloroquinoline-3-carbaldehydes. It covers: synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .


Physical And Chemical Properties Analysis

2-Chloro-6-methoxyquinoline has a molecular weight of 193.63 g/mol . It has a density of 1.3±0.1 g/cm3 and a boiling point of 310.5±22.0 °C at 760 mmHg . The melting point is 108-109°C .

Scientific Research Applications

Chemical Synthesis

2-Chloro-6-methoxyquinoline is used as a raw material in organic synthesis . It’s a key component in the production of various chemical compounds due to its unique structure and reactivity .

Production of Paints and Dyes

This compound is used in intermediate steps for the production of paints and dyes . Its unique properties make it a valuable ingredient in the formulation of certain types of paints and dyes .

Manufacture of Plastics and Synthetic Resins

2-Chloro-6-methoxyquinoline is also used in the production of plastics and synthetic resins . It can contribute to the properties of these materials, enhancing their durability, flexibility, and other characteristics .

Perfume and Flavorings Production

In the fragrance and flavor industry, 2-Chloro-6-methoxyquinoline is used in the manufacture of perfumes and flavorings . Its unique aromatic properties can contribute to the complexity and depth of certain scents and flavors .

Fluorescence Detection of Persulphate

A novel probe, 2-chloro-6-methoxy-3-phenyl hydrazone quinoline, synthesized from 2-Chloro-6-methoxyquinoline, has been developed for the highly sensitive and selective fluorimetric detection of persulphate anion . This method is simple, sensitive, and useful for selective detection of persulphate ion in an aqueous ethanol solution .

Environmental Analysis

The same probe mentioned above can also be used for the determination of persulphate in environmental samples . This is particularly important as persulphate is a strong, two-electron oxidizing agent widely used for chemical oxidation of organic contaminants in polluted soil, groundwater, and wastewater .

Safety And Hazards

2-Chloro-6-methoxyquinoline is considered hazardous. It is harmful if swallowed and causes serious eye damage . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

2-chloro-6-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-13-8-3-4-9-7(6-8)2-5-10(11)12-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEJTYQUWRVCFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10159912
Record name 2-Chloro-6-methoxyquinoline
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Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-methoxyquinoline

CAS RN

13676-02-3
Record name 2-Chloro-6-methoxyquinoline
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Record name 2-Chloro-6-methoxyquinoline
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Record name 2-Chloro-6-methoxyquinoline
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Record name 2-chloro-6-methoxyquinoline
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Record name 2-CHLORO-6-METHOXYQUINOLINE
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Synthesis routes and methods I

Procedure details

A solution of 6-methoxyquinolin-2-ol (400 mg, 2.29 mmol) in POCl3 (5.0 mL) was refluxed for 2 hours. The solvent was removed under reduced pressure and the residue was dissolved in EtOAc (50 mL), the organic layer was washed with saturated NaHCO3 (30 mL×2), dried over Na2SO4, filtered and concentrated to give the crude product, which was purified by silica gel column (PE/EtOAc=10/1) to give 2-chloro-6-methoxyquinoline (380 mg, yield 86%) as a solid. 1H NMR (CDCl3 400 MHz): δ 7.92 (d, J=8.4 Hz, 1H), 7.85 (d, J=9.2 Hz, 1H), 7.32-7.25 (m, 2H), 7.00 (d, J=2.4 Hz, 1H), 3.86 (s, 3H).
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 6-methoxyquinoline N-oxide (5.0 g, 29 mmol) in CHCl3 (30 mL) was treated by slow addition of POCl3 (5.3 mL, 57 mmol) at 0° C. The mixture was heated at 80° C. for 14 hours. The mixture was cooled and poured onto ice. After stirring for 30 min., the aqueous layer was adjusted to pH 9 by Na2CO3 addition. The mixture was extracted with CH2Cl2. The organic layer was worked-up. HPLC (1:10 EtOAc/hexane) gave 2.5g (46%) of 2-chloro-6-methoxyquinoline as a white solid, (M+) 193(100).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
5.3 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 1.7 g of 6-methoxy-2(1H)-quinolone (10 mmoles) in 25 mL POCl3 was refluxed for 2 hours. The reagent was removed under reduced pressure and the resulting gum dissolved in CH2Cl2. The solution was washed with aqueous NaHCO3 to remove remaining acid, dried over MgSO4, and then evaporated to afford 2-chloro-6-methoxy-quinoline as a solid.
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 2-Chloro-6-methoxyquinoline interesting for anticancer drug development?

A1: 2-Chloro-6-methoxyquinoline serves as a valuable building block in synthesizing more complex molecules with potential anticancer properties. Research has shown that hybridizing this compound with other pharmacophores, like imidazopyridine and either quinoline or carbazole, can lead to potent anticancer agents. [] This is likely due to the combined effect of the individual components and their ability to interact with specific targets within cancer cells.

Q2: Have any promising compounds been developed using 2-Chloro-6-methoxyquinoline as a base structure?

A2: Yes, the research highlights two promising imidazopyridine-quinoline hybrid compounds derived from 2-Chloro-6-methoxyquinoline:

    Q3: What is the molecular structure of 2-Chloro-6-methoxyquinoline and are there any unique structural features?

    A3: The molecular formula of 2-Chloro-6-methoxyquinoline is C11H8ClNO2. The molecule features a planar quinoline fused-ring system with a formyl group slightly bent out of this plane. [, ] This structural information is crucial for understanding its potential interactions with biological targets and designing further derivatives.

    Q4: What analytical techniques are used to characterize and study 2-Chloro-6-methoxyquinoline?

    A4: While the provided research doesn't explicitly detail specific analytical techniques, it's likely that researchers utilized various methods to characterize and study the compound. These might include:

    • X-ray crystallography: To determine the precise three-dimensional structure of the molecule. []

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